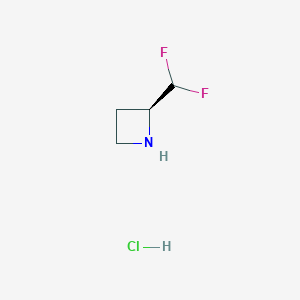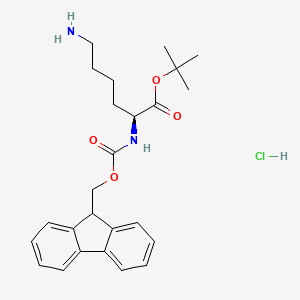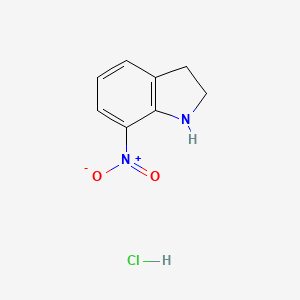![molecular formula C12H20F2N2O2 B6300589 tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate CAS No. 2167470-91-7](/img/structure/B6300589.png)
tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate is a chemical compound with the CAS Number: 2167470-91-7 . It has a molecular weight of 262.3 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3,3-difluorooctahydro-5H-pyrrolo [3,2-c]pyridine-5-carboxylate . The InChI code is 1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 317.6±42.0 °C . Its density is predicted to be 1.19±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 8.66±0.40 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Oxidative Transformations for Synthetic Applications
Research highlights the oxidative transformation of pyrrole-2-carboxylates, such as t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, using o-chloranil to afford functionalized pyrrolinone derivatives. These methodologies serve as a cornerstone for synthesizing complex linear tetrapyrrole chromophores, with implications for understanding and replicating the structural and functional dynamics of phytochromes and related bilin chromophores (Sakata et al., 2010).
Cycloaddition Reactions for Pyrrole Synthesis
The synthesis of 3,4-Difluoro-1-t-butyl-pyrrole through cycloaddition of carbomethoxy-aziridine with chlorotrifluoroethylene demonstrates the compound's role in facilitating the construction of fluorinated pyrrole derivatives. This method highlights the compound's utility in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry and material science (Leroy et al., 1984).
Chiral Chromophore Synthesis
The synthesis of chiral pyrrolopyridinone derivatives, such as "(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate," showcases the intricate interplay of stereochemistry and functional group manipulation. Such studies illuminate the path toward synthesizing complex chiral molecules, which have significant implications in drug discovery and development (Zhu et al., 2009).
Material Science and Chemical Analysis
Functionalized Polymers
The compound's structural motif is foundational in the development of highly luminescent polymers containing pyrrolopyrrole dione chromophores. These materials are of interest for their potential applications in optoelectronics and photonics, where their unique luminescence properties can be exploited (Zhang & Tieke, 2008).
Surface Functional Group Analysis
In the realm of material science, derivatives of this compound have been utilized in vapor-phase chemical derivatization techniques for identifying carboxylic acid and carbonyl functional groups on surfaces. This application is crucial for understanding the chemical functionality of materials and their interactions with their environment, with implications for surface chemistry and material modification (Popat et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3,3-difluoro-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNFFNXDUWBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)


![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride](/img/structure/B6300553.png)



![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)
![2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride](/img/structure/B6300602.png)

